

Application Notes and Protocols for Determining Bacteriophage VA5 Titer using Plaque Assay

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Bacteriophages, viruses that specifically infect and lyse bacteria, are gaining prominence as potential therapeutic agents against antibiotic-resistant infections. Accurate quantification of bacteriophage concentration, or titer, is a critical step in research, development, and manufacturing of phage-based products. The plaque assay is the gold-standard method for determining the concentration of infectious phage particles. This document provides a detailed protocol for determining the titer of bacteriophage **VA5**, which infects Vibrio alginolyticus, using the double-layer agar plaque assay technique.[1][2] Each visible plaque that forms on a lawn of host bacteria represents the lytic activity initiated by a single infectious phage particle.[3] The titer is typically expressed in Plaque Forming Units per milliliter (PFU/mL).[3][4]

Principle of the Plaque Assay

The plaque assay relies on the lytic lifecycle of bacteriophages.[5] A diluted sample of bacteriophage is mixed with a susceptible host bacterium, in this case Vibrio alginolyticus. This mixture is then suspended in a soft agar overlay, which is poured onto a solid nutrient agar base.[6] The soft agar immobilizes the bacteria while allowing the phage particles to diffuse and infect neighboring cells.[3][6] As the host bacteria multiply, they form a confluent lawn of growth.[3] In areas where a phage particle has infected a bacterium, the host cell is lysed, releasing progeny phages that then infect and lyse surrounding bacteria. This localized cycle of infection and lysis results in a clear zone, or plaque, in the bacterial lawn.[3][7] By counting the



number of plaques and factoring in the dilution, the original concentration of the phage stock can be accurately calculated.[4]

Experimental Data

Table 1: Materials and Reagents

Material/Reagent	Specifications	
Bacteriophage VA5 Stock	Purified and stored at 4°C	
Vibrio alginolyticus Host Strain	Actively growing mid-log phase culture (~10^8 CFU/mL)	
Luria-Bertani (LB) Broth	Standard formulation	
LB Agar Plates (Bottom Agar)	1.5% (w/v) agar	
LB Soft Agar (Top Agar)	0.7% (w/v) agar	
Phage Buffer (SM Buffer)	0.05 M Tris-HCl (pH 7.5), 0.1 M NaCl, 10 mM MgSO ₄	
Sterile Microcentrifuge Tubes	1.5 mL	
Sterile Serological Pipettes	Various sizes (1 mL, 5 mL, 10 mL)	
Micropipettes and Sterile Tips	P20, P200, P1000	
Incubator	Set to 37°C	
Water Bath	Set to 45-50°C	
Vortex Mixer	-	
Petri Dishes	Sterile, 100 mm	

Table 2: Biological Characteristics of Bacteriophage VA5



Parameter	Value	Reference
Host Bacterium	Vibrio alginolyticus	[1][2]
Optimal Multiplicity of Infection (MOI)	1	[1][2]
Incubation Period (Latent Period)	20 minutes	[1][2]
Outbreak Period (Lysis Time)	30 minutes	[1][2]
Burst Size	~92 PFU/cell	[1][2]
Optimal Incubation Temperature	37°C	[1]

Experimental Protocol

This protocol details the steps for performing a plaque assay to determine the titer of bacteriophage **VA5**.

Preparation of Host Bacteria and Reagents

- The day before the assay, inoculate a single colony of Vibrio alginolyticus into 5 mL of LB broth.
- Incubate overnight at 37°C with shaking (200 rpm).[1]
- On the day of the experiment, subculture the overnight culture by transferring 100 μ L into 10 mL of fresh LB broth.
- Incubate at 37°C with shaking until the culture reaches the mid-logarithmic growth phase (typically an OD600 of 0.4-0.6, which corresponds to approximately 10^8 CFU/mL).[6]
- Prepare LB agar plates (bottom agar) and allow them to solidify and dry at room temperature.
- Prepare LB soft agar (top agar), autoclave, and temper in a 45-50°C water bath to keep it
 molten but not hot enough to kill the host cells.[6]



Serial Dilution of Bacteriophage VA5

- Label a series of sterile microcentrifuge tubes from 10^{-1} to 10^{-8} .
- Pipette 900 μL of SM buffer into each labeled tube.
- Add 100 μ L of the stock bacteriophage **VA5** solution to the tube labeled 10⁻¹.
- Vortex the 10⁻¹ dilution tube for 10-15 seconds to ensure thorough mixing.
- Using a fresh pipette tip, transfer 100 μ L from the 10⁻¹ tube to the 10⁻² tube.
- Vortex the 10⁻² dilution tube.
- Repeat this process for the remaining tubes, transferring 100 μ L to the next tube in the series with a fresh tip each time, to create dilutions up to 10^{-8} .[3]

Infection and Plating

- Label the bottom of the LB agar plates with the corresponding phage dilution (e.g., 10⁻⁶, 10⁻⁷, 10⁻⁸) and other relevant information. It is recommended to plate the higher dilutions where individual plaques are expected.
- For each dilution to be plated, add 100 μ L of the mid-log phase Vibrio alginolyticus culture to a sterile microcentrifuge tube.
- Add 100 µL of the corresponding phage dilution to the tube containing the host bacteria.
- Gently mix and incubate at room temperature for 15-20 minutes to allow for phage adsorption to the host cells.[6]
- Working one sample at a time to prevent the soft agar from solidifying, add the phage-bacteria mixture to a tube containing 3-4 mL of molten soft agar from the water bath.
- Quickly vortex the soft agar tube for 2-3 seconds to mix.
- Immediately pour the entire contents of the soft agar tube onto the surface of the correspondingly labeled LB agar plate.[3]



- Gently swirl the plate to ensure an even distribution of the soft agar over the entire surface of the bottom agar.[3]
- Allow the soft agar overlay to solidify completely at room temperature (approximately 10-15 minutes).

Incubation and Plaque Counting

- Once solidified, invert the plates to prevent condensation from dripping onto the agar surface.
- Incubate the plates at 37°C for 18-24 hours.[1]
- After incubation, examine the plates for the formation of plaques. Plaques will appear as clear zones on the turbid lawn of bacterial growth.
- Select the plates that have a countable number of well-defined plaques, typically between 30 and 300.[8] Plates with more than 300 plaques are considered "too numerous to count" (TNTC), and plates with fewer than 30 may not be statistically significant.[8]
- Count the number of plaques on the selected plate(s). A marker can be used to dot the back
 of the plate for each plaque counted to avoid recounting.

Titer Calculation

The titer of the bacteriophage stock is calculated using the following formula:

Titer (PFU/mL) = (Number of Plaques) / (Volume of Phage Plated in mL \times Dilution Factor)

- Number of Plaques: The average count from replicate plates of the same dilution.
- Volume of Phage Plated: The volume of the phage dilution added to the host cells (in this protocol, 0.1 mL).
- Dilution Factor: The dilution of the phage solution from which the plaques were counted (e.g., 10^{-7}).

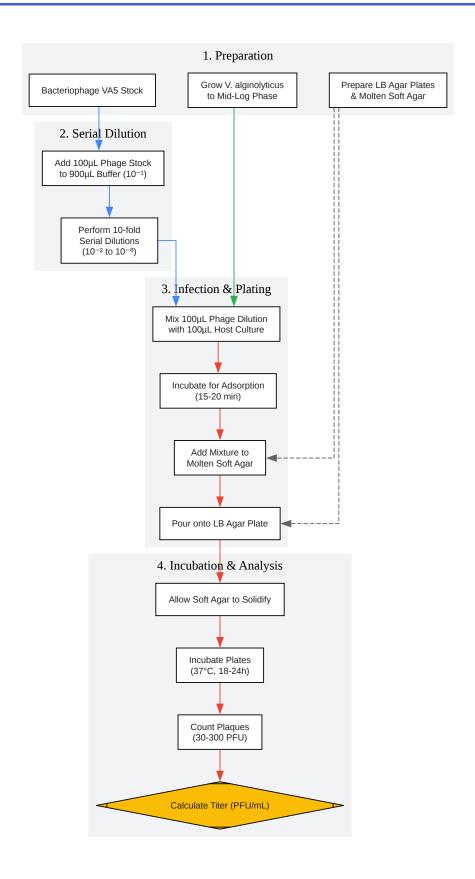
Example Calculation: If you count 45 plaques on the plate corresponding to the 10^{-7} dilution:



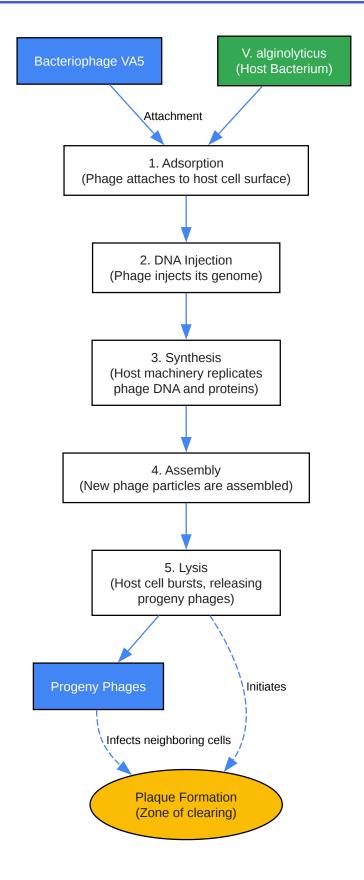
Titer = $45 / (0.1 \text{ mL} \times 10^{-7})$ Titer = $45 / (10^{-8} \text{ mL})$ Titer = 4.5×10^{9} PFU/mL

Visualizations









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